![molecular formula C13H12N4OS B2900779 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1797328-87-0](/img/structure/B2900779.png)

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

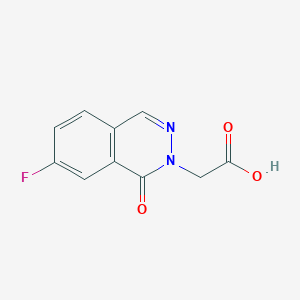

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide, also known as MPA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In

Scientific Research Applications

Optical Applications

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They exhibit key characteristics such as simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorescent molecules in studying the dynamics of intracellular processes and as chemosensors .

Anticancer Activity

Compounds with a pyrazolo[3,4-d]pyrimidin-4-ol structure, which is closely related to pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. The presence of the pyrazolopyrimidine moiety is associated with pharmacological potential as antiviral, antimicrobial, and antitumor agents .

Anti-Fibrosis Activity

Derivatives of pyrimidine, such as 2-(pyridin-2-yl) pyrimidine, have been synthesized and studied for their anti-fibrosis activity. While not directly related to the compound , the pyrimidine core is a common feature that suggests potential anti-fibrosis applications for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide .

Material Science

Fluorescent organic compounds, including those based on pyrazolo[1,5-a]pyrimidines, are a major focus of research related to materials science. They offer advantages such as synthetic access methodologies that allow structural diversity and heteroatoms that make them potential chelating agents for ions .

Biological Interactions

The heterocyclic compounds of pyrazolo[1,5-a]pyrimidines display advantages over hydrocarbon-based fluorophores, which include better solubility in green solvents. This makes them suitable for bio-macromolecular interactions and bioimaging applications .

Organic Light-Emitting Devices (OLEDs)

Pyrazolo[1,5-a]pyrimidines-based fluorophores have potential applications in the development of organic light-emitting devices due to their solid-state emission intensities and stability comparable to commercial probes .

Chemosensors

The heteroatoms present in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions, which is a desirable property for the development of chemosensors. These compounds can be used for ionic or molecular sensing .

Pharmacological Research

Pyrazolo[1,5-a]pyrimidines are considered privileged core skeletons in biologically active compounds and are known for various therapeutic effects. This suggests that N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide could be explored for its pharmacological properties .

properties

IUPAC Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-9-5-12-14-7-10(8-17(12)16-9)15-13(18)6-11-3-2-4-19-11/h2-5,7-8H,6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUOFKJEVKKUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2900699.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2900700.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900705.png)

![3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2900706.png)

![2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2900716.png)

![Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2900719.png)